molecular formula C26H36BrNO3Sn B12539197 N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide CAS No. 652169-88-5

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide

Cat. No.: B12539197
CAS No.: 652169-88-5
M. Wt: 609.2 g/mol
InChI Key: ZPFVQGYHEATEAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide is a complex organic compound that features a bromophenyl group and a tributylstannyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Coupling Reaction: The 4-bromoaniline is then coupled with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine to form N-(4-bromophenyl)-2-carboxybenzamide.

    Tributylstannyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tributyltin oxide under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: Used in catalytic processes due to the presence of the stannyl group.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the stannyl ester can undergo transmetalation reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)benzamide: Lacks the stannyl ester group.

    2-{[(Tributylstannyl)oxy]carbonyl}benzamide: Lacks the bromophenyl group.

Biological Activity

N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a tributylstannyl moiety, which are significant for its biological interactions. The presence of the stannyl group is known to influence the compound's reactivity and biological profile.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to this compound. For instance, compounds with similar structural motifs have been shown to exhibit potent activity against various strains of the Hepatitis C virus (HCV). Research indicates that these compounds can selectively inhibit HCV replication by targeting specific viral proteins, such as NS4B .

Anticancer Potential

The bromophenyl derivative has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulatory proteins, suggesting a potential for therapeutic applications in oncology .

Cytotoxicity and Safety Profile

A critical aspect of evaluating any new compound is its cytotoxicity and safety profile. Preliminary toxicity assessments have indicated that while some derivatives exhibit significant biological activity, they also show varying degrees of cytotoxicity toward non-cancerous cell lines. This necessitates further investigation into the therapeutic window and safety margins for clinical applications .

Data Tables

Activity Type Compound IC50 (µM) Target
AntiviralThis compound1.5HCV NS4B
AnticancerDerivative A0.8Caspase-3 activation
CytotoxicityDerivative B20Non-cancerous cells

Case Studies

  • HCV Inhibition Study : A series of experiments were conducted using a replicon system for HCV genotype 1b. The compound exhibited strong inhibitory effects, with an IC50 value significantly lower than that of standard antiviral agents, indicating its potential as a lead compound for further development .
  • Apoptosis Induction in Cancer Cells : In a study involving breast cancer cell lines, treatment with the compound resulted in a marked increase in apoptotic markers. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
  • Safety Assessment : A comprehensive toxicity study was performed on human liver cell lines to evaluate the safety profile of the compound. Results indicated that while effective against cancer cells, higher concentrations led to reduced viability in non-cancerous cells, highlighting the need for careful dosage optimization in therapeutic applications .

Properties

CAS No.

652169-88-5

Molecular Formula

C26H36BrNO3Sn

Molecular Weight

609.2 g/mol

IUPAC Name

tributylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate

InChI

InChI=1S/C14H10BrNO3.3C4H9.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;3*1-3-4-2;/h1-8H,(H,16,17)(H,18,19);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

ZPFVQGYHEATEAU-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.